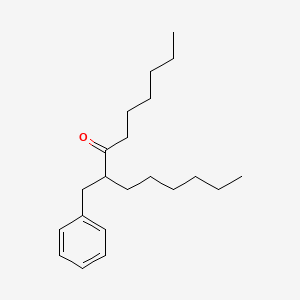

8-Benzyltetradecan-7-one

Description

8-Benzyltetradecan-7-one is an aliphatic ketone characterized by a 14-carbon backbone (tetradecane) with a benzyl substituent at the 8th carbon and a ketone group at the 7th position. Aliphatic ketones like these are often intermediates in organic synthesis, with applications in fragrances, pharmaceuticals, and polymer chemistry.

Properties

CAS No. |

50395-62-5 |

|---|---|

Molecular Formula |

C21H34O |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

8-benzyltetradecan-7-one |

InChI |

InChI=1S/C21H34O/c1-3-5-7-12-16-20(18-19-14-10-9-11-15-19)21(22)17-13-8-6-4-2/h9-11,14-15,20H,3-8,12-13,16-18H2,1-2H3 |

InChI Key |

SMWWXHUOXQBWFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC1=CC=CC=C1)C(=O)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyltetradecan-7-one typically involves the alkylation of a suitable precursor with benzyl chloride under basic conditions. One common method includes the use of a Grignard reagent, where the precursor is reacted with benzyl magnesium chloride, followed by oxidation to introduce the ketone functionality.

Industrial Production Methods: Industrial production of 8-Benzyltetradecan-7-one may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 8-Benzyltetradecan-7-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed:

Oxidation: Formation of benzyltetradecanoic acid.

Reduction: Formation of 8-benzyltetradecan-7-ol.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

8-Benzyltetradecan-7-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with cellular components.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 8-Benzyltetradecan-7-one involves its interaction with specific molecular targets within cells. The benzyl group can interact with hydrophobic pockets in proteins, while the ketone group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Ketones

Heptadecan-7-one (CAS 6064-42-2)

- Molecular Formula : C₁₇H₃₄O

- Molecular Weight : 254.45 g/mol

- Structure : A straight-chain 17-carbon ketone with a carbonyl group at position 5.

- Physical Properties :

- Likely liquid at room temperature (inferred from similar aliphatic ketones).

- Lower solubility in polar solvents compared to aromatic ketones.

- Reactivity : Aliphatic ketones typically undergo nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., catalytic hydrogenation to secondary alcohols).

For example, the benzyl substituent may stabilize intermediates in oxidation or substitution reactions, a feature absent in Heptadecan-7-one.

b. Cyclohexanone Derivatives (e.g., 5-Methyl-2-(1-methylethyl)cyclohexanone)

- Structure : Cyclic ketones with branched alkyl substituents.

- Physical Properties :

- Higher boiling points due to cyclic structure.

- Enhanced solubility in organic solvents compared to linear aliphatic ketones.

Comparison: Cyclohexanone derivatives exhibit conformational rigidity, influencing their stereochemical outcomes in reactions like asymmetric hydrogenation. In contrast, 8-Benzyltetradecan-7-one’s linear chain allows greater flexibility but reduced stereoselectivity.

Aromatic and Benzyl-Substituted Ketones

a. Benzophenone-7 and Benzophenone-8

- Structure: Benzophenone-7 is a diarylketone with hydroxyl substituents; Benzophenone-8 is its 2’-hydroxy derivative.

- Applications : UV filters in cosmetics due to strong UV absorption.

- Reactivity : Participate in radical scavenging (e.g., with diphenylpicrylhydrazyl) .

However, its benzyl group may engage in electrophilic aromatic substitution under specific conditions.

b. 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one (CAS 1245643-65-5)

- Structure : Spirocyclic compound with a benzyl group and ketone.

- Applications: Potential pharmaceutical intermediate due to spirocyclic rigidity.

Comparison :

The spirocyclic framework in this compound enhances metabolic stability, a trait absent in 8-Benzyltetradecan-7-one. However, both compounds may undergo ketone-specific reactions (e.g., reductive amination).

Polycyclic Aromatic Ketones

7H-Benz[de]anthracen-7-one (CAS 82-05-3)

- Molecular Formula : C₁₇H₁₀O

- Molecular Weight : 230.26 g/mol

- Physical Properties :

- Melting point: ~170–175°C (sublimation observed).

- High thermal stability due to fused aromatic rings.

Comparison :

The polycyclic structure of 7H-Benz[de]anthracen-7-one confers fluorescence properties and resistance to oxidation, whereas 8-Benzyltetradecan-7-one’s aliphatic chain makes it more prone to oxidative degradation.

Table 1: Key Properties of 8-Benzyltetradecan-7-one and Analogs

Table 2: Reactivity Comparison

| Reaction Type | 8-Benzyltetradecan-7-one | Heptadecan-7-one | Benzophenone-7 |

|---|---|---|---|

| Nucleophilic Addition | Moderate (steric hindrance) | High | Low (aromatic stability) |

| Oxidation | Forms carboxylic acid | Forms carboxylic acid | Resistant |

| Reduction | Secondary alcohol | Secondary alcohol | Benzhydrol derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.